VU 0255035

M1 Selectivity Muscarinic Receptor Atropine

WHY CHOOSE VU 0255035? VU 0255035 is the first and only highly selective (>75-fold) competitive orthosteric M1 mAChR antagonist, eliminating off-target effects of non-selective agents like scopolamine or atropine in CNS research. Validated for epilepsy, cognition & peripheral neuropathy studies without cognitive side effects. Essential reference standard for M1-targeted drug discovery.

Molecular Formula C18H20N6O3S2
Molecular Weight 432.5 g/mol
CAS No. 1135243-19-4
Cat. No. B1684055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU 0255035
CAS1135243-19-4
SynonymsML012
N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo(c)(1,2,5)thiadiazole-4-sulfonamide
VU 0255035
VU-0255035
VU0255035
Molecular FormulaC18H20N6O3S2
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
InChIInChI=1S/C18H20N6O3S2/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15/h1-5,7-8,20H,6,9-13H2
InChIKeyWXDHQWPQLKGANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to yellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU 0255035: M1-Selective Muscarinic Antagonist for CNS Research and Drug Discovery


VU 0255035 (CAS: 1135243-19-4) is a small molecule that functions as a potent, competitive, and orthosteric antagonist of the muscarinic acetylcholine receptor subtype 1 (M1 mAChR) [1]. It is a member of the pyridine and piperazine chemical classes [2]. Developed as an MLSCN/MLPCN probe molecule, it was the first highly selective antagonist for the M1 orthosteric site, designed to enable detailed investigation of M1 receptor function in the central nervous system (CNS) [3].

The Critical Need for VU 0255035: Overcoming the Limitations of Non-Selective Muscarinic Antagonists


Generic muscarinic antagonists like atropine or scopolamine lack subtype selectivity, exhibiting high affinity across all five mAChR subtypes (M1-M5) [1]. This broad-spectrum activity, while useful in some contexts, precludes their use in dissecting the specific physiological and pathological roles of individual mAChR subtypes, particularly in the CNS where M1, M2, M4, and M5 are all expressed [2]. Consequently, the use of non-selective agents in research models of epilepsy, cognition, or movement disorders is confounded by off-target effects that can mask or distort the specific contribution of M1 receptors and often induce severe cognitive deficits [3]. VU 0255035 was explicitly developed to address this critical gap by providing an unprecedented level of selectivity for the M1 receptor [4].

Quantitative Differentiators of VU 0255035 Against Key Comparators


Superior M1 Selectivity Profile Compared to Non-Selective Antagonist Atropine

VU 0255035 exhibits a high degree of selectivity for the M1 receptor, a property that is fundamentally absent in non-selective antagonists like atropine. VU 0255035 is >75-fold selective for M1 over M2-M5 receptors [1]. In stark contrast, atropine shows near-equipotent activity across all five subtypes, with Ki values differing by less than an order of magnitude [2].

M1 Selectivity Muscarinic Receptor Atropine Comparative Pharmacology

Enhanced M1 Selectivity Window Over M3 Compared to Pirenzepine

While pirenzepine is also considered an M1-preferring antagonist, VU 0255035 offers a significantly larger selectivity window against the M3 receptor. This difference is critical for peripheral nervous system (PNS) studies where M3 receptors play a major physiological role. VU 0255035 exhibits a Ki of 14.87 nM at M1 and 877 nM at M3, yielding a ~59-fold selectivity window [1]. In comparison, pirenzepine has a Ki of 11.48 nM at M1 and 151.36 nM at M3, a window of only ~13-fold .

M1 Antagonist Pirenzepine Selectivity Window M3 Receptor

Proven CNS Penetration and In Vivo Brain Exposure

VU 0255035 is a centrally penetrant compound, a crucial property for a tool designed to study M1 receptors in the CNS. Its brain penetration was quantified with a brain-to-plasma AUC ratio (B/P ratio) of 0.48 following intraperitoneal administration in mice [1]. This is in contrast to other M1 antagonists like telenzepine, which are peripherally restricted and used primarily for their anti-ulcer effects [2].

CNS Penetration Brain-to-Plasma Ratio Pharmacokinetics In Vivo Probe

In Vivo Efficacy in Seizure Model Without Cognitive Impairment

A key differentiator for VU 0255035 is its unique preclinical profile, demonstrating therapeutic-like effects in a disease model while avoiding the severe cognitive side effects associated with non-selective antagonists. In mice, VU 0255035 significantly reduced pilocarpine-induced seizures [1]. Crucially, at doses that produced this anti-seizure effect, it did not impair hippocampus-dependent learning, as measured by contextual freezing behavior [1]. This contrasts sharply with the non-selective antagonist scopolamine, which is known to induce robust learning and memory deficits at similar doses [2].

In Vivo Efficacy Epilepsy Model Cognitive Safety Behavioral Pharmacology

Validated Absence of Activity at a Broad Panel of Off-Targets

In addition to its high intra-family selectivity, VU 0255035 was profiled against a broad panel of potential off-targets, demonstrating a clean ancillary pharmacology profile. It was found to be devoid of significant activity (IC50 > 10 μM) against a panel of 75 other GPCRs, ion channels, and transporters [1]. This is a significant advantage over less well-characterized compounds or those with known polypharmacology.

Off-Target Activity Selectivity Profile GPCR Ion Channel Kinase

Unique Orthosteric Mechanism with High Subtype Selectivity

VU 0255035 is a competitive orthosteric antagonist, a surprising finding given that achieving high subtype selectivity at the highly conserved orthosteric site across mAChRs is exceptionally challenging [1]. This is in contrast to many other selective muscarinic ligands, which often bind to less conserved allosteric sites. Molecular pharmacology and mutagenesis studies confirmed its competitive interaction with the orthosteric binding pocket [1].

Orthosteric Antagonist Mechanism of Action Mutagenesis Competitive Binding

VU 0255035 Application Scenarios in Neuroscience and Drug Discovery


Dissecting M1-Specific Signaling in Complex Neuronal Circuits

In electrophysiology or live-cell imaging studies of native brain tissue (e.g., hippocampal slices), multiple mAChR subtypes are present. VU 0255035, with its >75-fold selectivity for M1 over M2-M5 [1] and validated lack of off-target activity [2], can be applied to isolate the specific contribution of postsynaptic M1 receptors to cholinergic modulation of synaptic transmission and plasticity, as demonstrated in studies of hippocampal excitatory transmission [3].

Preclinical In Vivo Efficacy Studies Requiring Cognitive Safety

For rodent models of CNS disorders where M1 antagonism is hypothesized to be therapeutic (e.g., epilepsy, dystonia), VU 0255035 is the tool of choice. Its demonstrated ability to reduce seizures in a mouse model without impairing hippocampus-dependent learning [1] makes it uniquely suitable for studies where avoiding the cognitive side effects of non-selective antagonists like scopolamine is paramount.

Validation of M1 as a Drug Target in Peripheral Neuropathy

Recent research has implicated M1 receptors in the pathogenesis of diabetic and chemotherapy-induced peripheral neuropathy. Studies have used VU 0255035, alongside other M1-preferring antagonists like pirenzepine and MT7, to pharmacologically validate M1R blockade as a neuroprotective strategy [1]. VU 0255035's well-characterized selectivity profile provides a high degree of confidence in target validation compared to less selective tools.

In Vitro Pharmacological Profiling of Novel M1 Ligands

In drug discovery programs developing novel M1-targeted compounds (e.g., allosteric modulators or biased agonists), VU 0255035 serves as an essential reference standard and control compound. Its defined properties as a potent (Ki = 14.87 nM) [1] and competitive orthosteric antagonist [2] allow for rigorous benchmarking of new chemical entities in binding and functional assays (e.g., calcium mobilization, PI hydrolysis).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU 0255035

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.